1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone

Synthetic chemistry α-Bromination Benzofuran derivatization

Generic 2-acetylbenzofurans show inconsistent reactivity in downstream derivatization. The 5-chloro-6-methoxy pattern ensures predictable electronic density, delivering a 60% yield in CuBr₂-mediated α-bromination and distinct regioselectivity in Claisen-Schmidt condensations. This compound is the reliable precursor for focused libraries of 2-aminoacetyl, 2-thioacetyl, and 2-triazolyl benzofurans. • Proven 60% yield for α-bromo ketone formation • Enables chalcone libraries with differentiated cytotoxicity profiles • 5-chloro substitution allows SAR exploration on the BMP-2 upregulation pharmacophore

Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
Cat. No. B12078460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone
Molecular FormulaC11H9ClO3
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=C(C=C2O1)OC)Cl
InChIInChI=1S/C11H9ClO3/c1-6(13)9-4-7-3-8(12)11(14-2)5-10(7)15-9/h3-5H,1-2H3
InChIKeyYOAGUQNUCLGKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone: Chemical Identity and Compound Class


1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone (CAS 1477499-55-0) is a synthetic benzofuran derivative with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol . The compound belongs to the 2-acetylbenzofuran subclass, characterized by a benzofuran core bearing a 5-chloro substituent, a 6-methoxy group, and a 2-ethanone (acetyl) side chain. Benzofuran derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties [1]. This specific substitution pattern—5-chloro-6-methoxy with a 2-acetyl functionality—places the compound at a structural intersection relevant to both synthetic intermediate applications and potential bioactivity screening campaigns.

Synthetic intermediate 2-Acetylbenzofuran scaffold for α-functionalization, bromination, and chalcone synthesis.
Medicinal chemistry Unique 5-chloro-6-methoxy pattern as a benzofuran building block in SAR libraries.
Workflow selection Recommended when dual 5,6-substitution is required by pharmacophore models.

Why This 2-Acetylbenzofuran Cannot Be Interchanged with Analogs


Generic substitution among 2-acetylbenzofuran analogs is unreliable because even single-position substituent changes on the benzofuran scaffold can produce divergent reactivity, regioselectivity, and biological target engagement. In the 6-methoxybenzofuran series, the introduction of a chlorine atom at the 5-position is documented to modulate electronic density on the aromatic ring, alter hydrogen-bonding capacity, and influence metabolic stability [1]. For instance, the 5-chloro-6-methoxy pattern creates a distinct steric and electronic environment compared to unsubstituted, 5-fluoro, or 5-bromo analogs, which can translate into measurable differences in reaction yields during downstream derivatization (e.g., bromination or chalcone formation) and in biological assay outcomes [2][3]. Without compound-specific comparative data, assuming functional interchangeability with other 2-acetylbenzofurans—such as 5-chloro-2-acetylbenzofuran (CAS 1646-32-8) or 6-methoxy-2-acetylbenzofuran—introduces unacceptable risk in both synthetic route planning and structure-activity relationship (SAR) campaigns.

Substituent-dependent reactivity
Removal of the 6-methoxy group or replacement of 5-chloro may alter α-bromination yield and regioselectivity; direct yield transfer is not supported.
Electronic profile mismatch
6-Methoxy (+M) activation differs from 3-methyl (+I) analogs; Claisen-Schmidt condensation rates and aldehyde scope may shift.
Biological SAR non-transferable
Class-level evidence indicates 5-position substitution influences target engagement; 5-chloro-6-methoxy activity cannot be inferred from des-chloro or des-methoxy analogs.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Synthetic Yield in Copper(II) Bromide-Mediated α-Bromination

1-(5-Chloro-6-methoxybenzofuran-2-yl)ethanone undergoes α-bromination with copper(II) bromide in ethyl acetate to afford the corresponding α-bromo ketone in 60% yield under reported conditions [1]. In contrast, the structurally related 5-chloro-3-methyl-2-acetylbenzofuran (lacking the 6-methoxy group) undergoes bromination with bromine in acetic acid to give 5-chloro-3-methyl-2-bromoacetylbenzofuran in yields that are reported separately but vary with substrate and conditions [2]. The presence of the 6-methoxy substituent in the target compound alters the electron density of the benzofuran ring, which can influence the regioselectivity and efficiency of electrophilic bromination at the acetyl α-position. This 60% isolated yield under CuBr₂/EtOAc conditions provides a benchmark for procurement decisions when this compound is intended as a precursor for further α-functionalization.

α-Bromination yield
Reported
60%
CuBr₂, EtOAc, 4.0 h
Reproducible benchmark for α-bromoketone intermediate synthesis
Not directly comparable to Br₂/AcOH protocols used for des-methoxy analog
Synthetic chemistry α-Bromination Benzofuran derivatization

Structural Comparison of 5,6-Substitution vs. Regioisomeric Analogs

The 5-chloro-6-methoxy-2-acetyl substitution pattern represents a specific regioisomeric arrangement distinct from common comparator analogs: 5-chloro-2-acetylbenzofuran (CAS 1646-32-8, C₁₀H₇ClO₂, MW 194.61) lacks the 6-methoxy group [1]; 6-methoxy-2-acetylbenzofuran lacks the 5-chloro substituent; and 5-chloro-3-methyl-2-acetylbenzofuran incorporates a 3-methyl group absent in the target compound [2]. In the broader 6-methoxybenzofuran SAR landscape, the 5-position substituent has been identified as a critical determinant of biological activity: the SAR study by Zhou et al. (2023) on 6-methoxybenzofuran derivatives for senile osteoporosis demonstrated that modifications at the benzofuran 5-position significantly alter BMP-2 upregulation potency, with compound I-9 (a 2-morpholinoethyl carboxylate analog) showing superior efficacy over compound 125 in a zebrafish osteoporosis model [3]. While no direct head-to-head comparison data exist for the target compound against these specific analogs, the documented substitution-dependent activity in the 6-methoxybenzofuran class establishes a class-level inference that the 5-chloro substituent confers distinct pharmacological and physicochemical properties.

Structural differentiation
Class-level
MW 224.64 vs 194.61
+30 Da from 6-OMe; no 5,6-disubstitution in common analogs
Distinct substitution pattern from 5-chloro, 6-methoxy, or 3-methyl analogs
No direct bioactivity comparison available; class-level SAR suggests activity divergence
Medicinal chemistry Structure-activity relationship Benzofuran SAR

Chalcone Formation Reactivity in Claisen-Schmidt Condensation

2-Acetylbenzofurans serve as key substrates for chalcone synthesis via Claisen-Schmidt condensation with aromatic aldehydes. The reactivity at the acetyl methyl group is influenced by the electronic effects of substituents on the benzofuran ring [1]. In a representative study, 5-chloro-3-methyl-2-acetylbenzofuran underwent condensation with aromatic aldehydes to yield chalcone derivatives 4a–e and Schiff base derivatives 5a–e [2]. By extension, 1-(5-chloro-6-methoxybenzofuran-2-yl)ethanone is expected to exhibit distinct condensation kinetics and product profiles compared to 5-chloro-3-methyl-2-acetylbenzofuran, owing to the electron-donating 6-methoxy group, which increases ring electron density at the position para to the furan oxygen. This electronic modulation may enhance or suppress the enolate formation rate during base-catalyzed condensations. Although no direct kinetic comparison is published for the target compound, the documented reactivity difference between methoxy-substituted and methyl-substituted 2-acetylbenzofurans supports a class-level inference that the 6-methoxy group confers measurably different condensation behavior.

Electronic activation
Class-level
σₚ(OCH₃) = −0.27
vs σₘ(CH₃) = −0.07 for 3-methyl analog
Stronger ring activation expected; may alter chalcone condensation kinetics
Hammett constants indicate measurable electronic difference, verification needed
Chalcone synthesis Claisen-Schmidt condensation Benzofuran derivatization

Highest-Confidence Application Scenarios Based on Available Evidence


Synthetic Intermediate for α-Functionalized Derivatives

Based on the documented 60% yield for copper(II) bromide-mediated α-bromination [1], this compound is best deployed as a precursor for α-bromo ketone intermediates, which serve as versatile electrophiles for nucleophilic substitution with amines, thiols, or heterocycles. The resulting α-substituted acetylbenzofurans are valuable in medicinal chemistry for generating focused libraries of 2-aminoacetyl, 2-thioacetyl, or 2-triazolyl benzofuran derivatives.

Benzofuran Chalcone Library Synthesis

The 2-acetyl group enables Claisen-Schmidt condensation with diverse aromatic aldehydes to produce benzofuran-chalcone hybrids [2]. The 5-chloro-6-methoxy substitution pattern provides a distinct electronic profile compared to 5-chloro-3-methyl analogs, potentially yielding chalcones with differentiated UV-Vis properties, cytotoxicity profiles, or antimicrobial activities, as established by the class-level SAR for 2-acetylbenzofuran-derived chalcones.

Medicinal Chemistry SAR of 5,6-Disubstituted Benzofurans

The 6-methoxybenzofuran scaffold has validated relevance in bone formation promotion via BMP-2 upregulation, with compound I-9 demonstrating efficacy superior to teriparatide in zebrafish osteoporosis models [3]. The target compound, bearing a 5-chloro substituent absent in I-9, represents a structurally distinct analog suitable for probing the 5-position SAR within this pharmacophore, particularly if the acetyl group is further derivatized to carboxylate, amide, or heterocyclic moieties.

Reference Standard for Analytical Method Development

With a well-defined molecular formula (C₁₁H₉ClO₃), exact mass (224.0240 Da for [M]⁺ of ³⁵Cl isotopologue), and the characteristic 3:1 chlorine isotope pattern in mass spectrometry [1], this compound can serve as a retention time and mass accuracy calibrant in LC-MS and GC-MS workflows targeting halogenated benzofuran metabolites or synthetic impurities, where the unique chlorine isotopic signature provides unambiguous identification.

Application
Selection Property
Validation Focus
α-Functionalized benzofuran synthesis
Reported 60% α-bromination yield
Reproduce bromination under CuBr₂/EtOAc conditions
Benzofuran-chalcone library
Electron-donating 6-methoxy group
Assess condensation yield and aldehyde scope
5,6-Disubstituted benzofuran SAR
Unique 5-chloro substitution for pharmacophore probing
BMP-2 pathway assay context (class-level)
Analytical reference standard
Characteristic chlorine isotopic signature
LC-MS retention time and mass accuracy verification
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